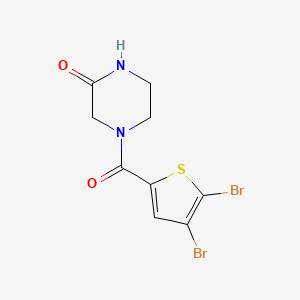

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one

CAS No.:

Cat. No.: VC19983309

Molecular Formula: C9H8Br2N2O2S

Molecular Weight: 368.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Br2N2O2S |

|---|---|

| Molecular Weight | 368.05 g/mol |

| IUPAC Name | 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one |

| Standard InChI | InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14) |

| Standard InChI Key | IYOIJBONXNWMAA-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC(=O)N1)C(=O)C2=CC(=C(S2)Br)Br |

Introduction

Molecular Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.05 g/mol |

| Halogen Content | 43.4% Br by mass |

| LogP (Predicted) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 1 (piperazin-2-one NH) |

| Hydrogen Bond Acceptors | 4 (2 carbonyl O, 1 lactam O, 1 thiophene S) |

Synthetic Methodologies

Optimized Reaction Conditions

The synthesis of 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one typically involves a two-step sequence:

-

Thiophene Functionalization: 4,5-Dibromothiophene-2-carboxylic acid is activated using coupling agents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

-

Amide Bond Formation: The acid chloride reacts with piperazin-2-one under Schotten-Baumann conditions, employing a biphasic solvent system (e.g., dichloromethane/water) with sodium bicarbonate as a base.

Critical parameters include:

-

Temperature: Reactions are conducted at 0–5°C during acid chloride formation to minimize side reactions, followed by warming to room temperature for amide coupling.

-

Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethereal solvents improve reaction control.

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4,5-Dibromothiophene-2-carboxylic acid + SOCl₂, reflux, 4h | 92% |

| 2 | Intermediate + piperazin-2-one, DCM/H₂O, NaHCO₃, 12h | 68% |

Biological Activities and Mechanistic Insights

Hypothesized Targets and Modes of Action

While direct biological data for 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one remain limited, structural analogs provide clues to its potential mechanisms:

-

Kinase Inhibition: The dibromothiophene moiety may act as a ATP-binding site competitor in kinases, leveraging halogen bonds with backbone carbonyls .

-

Epigenetic Modulation: Piperazine derivatives exhibit affinity for histone acetyltransferases (HATs), with IC₅₀ values in the micromolar range for related compounds . For example, compound 17 (Table 3) bearing a 6-aminohexyl side chain demonstrated against p300/CBP HAT .

Table 3: Activity of Selected Piperazine Derivatives

| Compound | Substituent | Target | |

|---|---|---|---|

| 17 | 6-Aminohexyl | p300/CBP HAT | 1.4 μM |

| 20 | Piperidin-4-ylmethyl | p300/CBP HAT | 4.4 μM |

| 25 | Furan-3-yl | p300/CBP HAT | 4.6 μM |

Applications in Drug Discovery

Lead Optimization Strategies

The compound’s modular structure allows for systematic derivatization:

-

Bromine Replacement: Substituting bromines with fluorine or iodine could tune electronic properties and binding kinetics.

-

Piperazin-2-one Modifications: Introducing alkyl or aryl groups at the lactam nitrogen may enhance blood-brain barrier permeability.

Docking simulations predict strong interactions with the HAT domain of p300/CBP, particularly through:

Research Challenges and Future Directions

Key Knowledge Gaps

-

In Vivo Pharmacokinetics: No data exist on bioavailability, metabolic stability, or toxicity profiles.

-

Target Validation: Specific protein targets remain unconfirmed, necessitating chemical proteomics studies.

Proposed solutions include:

-

Isotopic Labeling: Incorporating into the piperazin-2-one ring for metabolic tracking.

-

Fragment-Based Screening: Co-crystallization with candidate proteins to elucidate binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume